molecular formula C9H7F6NO B2885183 3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline CAS No. 52328-80-0

3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline

Cat. No.: B2885183
CAS No.: 52328-80-0
M. Wt: 259.151
InChI Key: DDFHXPOWENLPQB-UHFFFAOYSA-N
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Description

3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline is an organic compound with the molecular formula C9H7F6NO. It is characterized by the presence of a hexafluoropropoxy group attached to an aniline moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Scientific Research Applications

3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline” is not specified in the available resources. Its effects would largely depend on the context of its use, particularly in scientific experiments and research.

Safety and Hazards

The compound is associated with a GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements and precautionary measures are not provided in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline typically involves the reaction of 3-nitroaniline with hexafluoropropanol in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the nitro group is reduced to an amino group, and the hexafluoropropoxy group is introduced .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline stands out due to its unique combination of aniline and hexafluoropropoxy groups. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

3-(1,1,2,3,3,3-hexafluoropropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6NO/c10-7(8(11,12)13)9(14,15)17-6-3-1-2-5(16)4-6/h1-4,7H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFHXPOWENLPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(C(F)(F)F)F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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